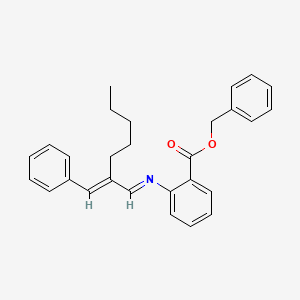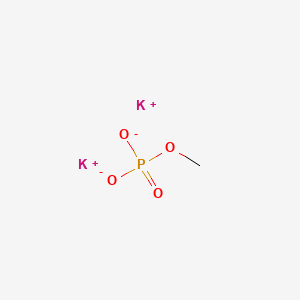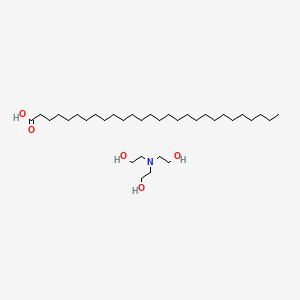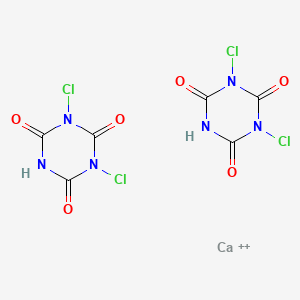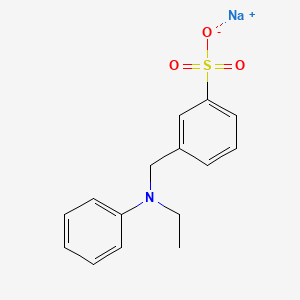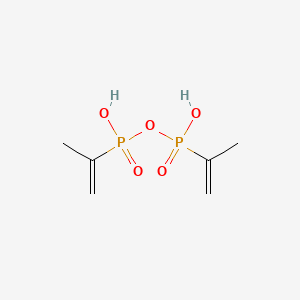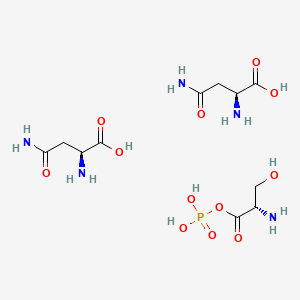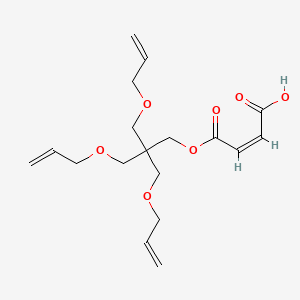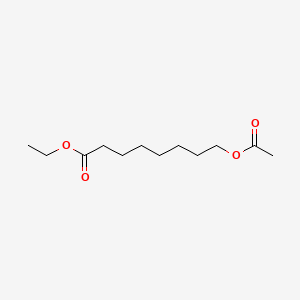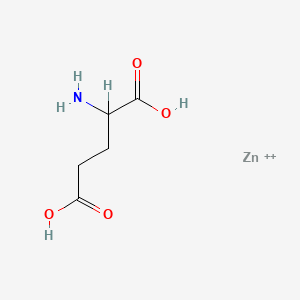
Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) is a coordination compound where zinc is complexed with two L-glutamate ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) typically involves the reaction of zinc salts with L-glutamic acid under controlled conditions. One common method is to dissolve zinc acetate in water and then add an aqueous solution of L-glutamic acid. The reaction mixture is stirred and heated to facilitate the formation of the coordination complex. The pH of the solution is adjusted to ensure the proper deprotonation of the L-glutamate ligands, which is crucial for the coordination to zinc.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated pH control systems to maintain consistent reaction conditions. The final product is typically purified through crystallization or other separation techniques to ensure high purity.
化学反応の分析
Types of Reactions
Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) can undergo various chemical reactions, including:
Oxidation and Reduction: The zinc center can participate in redox reactions, although it is generally stable in its +2 oxidation state.
Substitution Reactions: The L-glutamate ligands can be replaced by other ligands under certain conditions, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide can be used, although the zinc center is typically resistant to oxidation.
Reduction: Reducing agents like sodium borohydride can be employed, but again, the zinc center is generally stable.
Substitution: Ligands such as ethylenediamine or other amino acids can be introduced to replace the L-glutamate ligands. This is usually done in aqueous solution with controlled pH.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield new zinc coordination complexes with different ligands, while redox reactions may not significantly alter the zinc center but could affect the ligands.
科学的研究の応用
Chemistry
In chemistry, Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) is studied for its coordination chemistry and potential as a catalyst in various reactions. Its ability to form stable complexes with different ligands makes it a versatile compound for research.
Biology and Medicine
In biology and medicine, this compound is explored for its potential therapeutic applications. Zinc is an essential trace element, and its complexes with amino acids like L-glutamate are investigated for their role in enzyme function and as potential drug candidates.
Industry
In industry, Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of zinc-based supplements or pharmaceuticals.
作用機序
The mechanism of action of Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) involves its interaction with biological molecules. The zinc center can coordinate with various biomolecules, influencing their structure and function. For example, it can act as a cofactor for enzymes, facilitating catalytic reactions by stabilizing transition states or activating substrates.
類似化合物との比較
Similar Compounds
Zinc Gluconate: Another zinc coordination compound with gluconate ligands, commonly used in dietary supplements.
Zinc Acetate: A simpler zinc salt used in various applications, including as a dietary supplement and in chemical synthesis.
Zinc Oxide: An inorganic compound with a wide range of applications, from sunscreens to semiconductors.
Uniqueness
Dihydrogen bis(L-glutamato(2-)-N,O1)zincate(2-) is unique due to its specific coordination with L-glutamate ligands, which can impart distinct biochemical properties. Its ability to form stable complexes with amino acids makes it particularly interesting for biological and medicinal research.
特性
CAS番号 |
34992-53-5 |
|---|---|
分子式 |
C5H9NO4Zn+2 |
分子量 |
212.5 g/mol |
IUPAC名 |
zinc;2-aminopentanedioic acid |
InChI |
InChI=1S/C5H9NO4.Zn/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2 |
InChIキー |
GAMIYQSIKAOVTG-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)O)C(C(=O)O)N.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


